N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a dioxidotetrahydrothiophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide typically involves multiple steps. One common approach is to start with the chlorination of a phenylprop-1-en-2-one derivative, followed by the introduction of the dioxidotetrahydrothiophenyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide: shares similarities with other chlorinated benzamide derivatives and dioxidotetrahydrothiophenyl compounds.
1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole: Another compound with a chlorinated moiety and potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H19ClN2O4S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(Z)-1-chloro-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2O4S/c21-17(14-7-3-1-4-8-14)18(23-19(24)15-9-5-2-6-10-15)20(25)22-16-11-12-28(26,27)13-16/h1-10,16H,11-13H2,(H,22,25)(H,23,24)/b18-17- |
InChI Key |
VTCCAEDAAZHDTP-ZCXUNETKSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C(\C2=CC=CC=C2)/Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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